molecular formula C15H10BrFN2O2 B11484984 5-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11484984
M. Wt: 349.15 g/mol
InChI Key: FQDMQROCIGYKRK-UHFFFAOYSA-N
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Description

5-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in its structure can impart unique chemical and physical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors. For example, the reaction of a hydrazide with an acyl chloride can form the oxadiazole ring.

    Introduction of the bromophenoxy and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of a bromophenol with a suitable leaving group can introduce the bromophenoxy group, while the fluorophenyl group can be introduced through a similar substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide, while electrophilic substitution can involve reagents like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

5-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique properties of this compound make it suitable for use in the development of advanced materials, such as polymers or coatings.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving oxidative stress or enzyme activity.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole will depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the bromophenoxy and fluorophenyl groups can enhance its binding affinity and selectivity for certain targets. In materials science, its unique chemical structure can impart desirable properties, such as increased stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
  • 5-[(4-Bromophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 5-[(4-Bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. These properties can enhance its reactivity, stability, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10BrFN2O2

Molecular Weight

349.15 g/mol

IUPAC Name

5-[(4-bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H10BrFN2O2/c16-11-3-7-13(8-4-11)20-9-14-18-15(19-21-14)10-1-5-12(17)6-2-10/h1-8H,9H2

InChI Key

FQDMQROCIGYKRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)Br)F

Origin of Product

United States

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